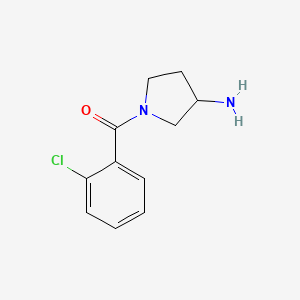

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

CAS No.:

Cat. No.: VC20409897

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O |

|---|---|

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-chlorophenyl)methanone |

| Standard InChI | InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |

| Standard InChI Key | RZFSCNUSBRWNDE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity

-

IUPAC Name: (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

-

Molecular Formula: C11H13ClN2O

-

Structure: The compound contains a pyrrolidine ring substituted with an amino group at the 3-position, attached to a methanone group bonded to a 2-chlorophenyl moiety.

Key Functional Groups:

-

Pyrrolidine Ring: A five-membered saturated heterocyclic ring containing one nitrogen atom.

-

Amino Group (-NH2): Positioned at the 3rd carbon of the pyrrolidine ring, providing basicity and hydrogen bonding sites.

-

Chlorophenyl Group (-C6H4Cl): A phenyl ring substituted with a chlorine atom at the 2-position, contributing to the compound's lipophilicity and potential for π-π interactions.

-

Methanone Group (-CO-): A carbonyl functional group linking the pyrrolidine and chlorophenyl moieties.

Synthesis Pathways

The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A plausible route includes:

-

Formation of the Pyrrolidine Core:

-

Starting from commercially available precursors like succinimide or pyrrolidone derivatives.

-

Functionalization at the 3rd position to introduce an amino group.

-

-

Coupling with Chlorophenyl Methanone:

-

Utilizing reagents such as 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Reaction Scheme:

Medicinal Chemistry:

The compound's structural features suggest potential biological activities, including:

-

Enzyme Inhibition: The ketone group may interact with active sites of enzymes.

-

Receptor Binding: The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

-

Drug Development: The amino group provides a site for further derivatization, allowing exploration of analogs with enhanced pharmacological properties.

Organic Synthesis:

-

The compound can serve as an intermediate in synthesizing more complex heterocyclic molecules or pharmaceuticals.

Analytical Characterization

To confirm the structure and purity of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR for proton and carbon environments.

-

Amino protons typically resonate as singlets in the range of 5–6 ppm.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for stretching (~1700 cm) and bending (~3300 cm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to g/mol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For purity assessment and separation from by-products.

-

Safety and Handling

While specific toxicological data for this compound are not reported, general precautions include:

-

Avoid inhalation or skin contact.

-

Use personal protective equipment (PPE) such as gloves and goggles.

-

Store in a cool, dry place away from incompatible substances like strong oxidizers or acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume